1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene

Medicinal chemistry Physicochemical property optimization Lead optimization

1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene (CAS 2059948-75-1, C₁₂H₇BrF₂, MW 269.08 g/mol) is a difluorinated biphenyl building block featuring bromine at the ortho position of the central ring, a fluorine at the meta position, and a 4-fluorophenyl substituent at the 2-position, creating a sterically encumbered ortho,ortho′-disubstituted biaryl scaffold. This compound belongs to the halogenated biaryl intermediate class, widely employed in pharmaceutical, agrochemical, and organic electronic materials synthesis.

Molecular Formula C12H7BrF2
Molecular Weight 269.08 g/mol
Cat. No. B13251260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene
Molecular FormulaC12H7BrF2
Molecular Weight269.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)F)F
InChIInChI=1S/C12H7BrF2/c13-10-2-1-3-11(15)12(10)8-4-6-9(14)7-5-8/h1-7H
InChIKeyXIMONPWKEHJFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene (CAS 2059948-75-1): Difluorinated Biaryl Building Block for Pharmaceutical and Materials Intermediate Sourcing


1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene (CAS 2059948-75-1, C₁₂H₇BrF₂, MW 269.08 g/mol) is a difluorinated biphenyl building block featuring bromine at the ortho position of the central ring, a fluorine at the meta position, and a 4-fluorophenyl substituent at the 2-position, creating a sterically encumbered ortho,ortho′-disubstituted biaryl scaffold [1]. This compound belongs to the halogenated biaryl intermediate class, widely employed in pharmaceutical, agrochemical, and organic electronic materials synthesis . With a computed XLogP3 of 4.4, two hydrogen bond acceptor sites (from two C–F bonds), and a molecular weight approximately 18 Da heavier than its mono-fluorinated biphenyl analogs, this building block offers distinct physicochemical properties relevant to structure–activity relationship (SAR) optimization and late-stage functionalization strategies [1].

Scaffold Difluorinated biaryl core with dual-ring fluorine modulation
Handle Sterically hindered ortho-bromo site for cross-coupling strategies
Property Two hydrogen-bond acceptor sites from para and meta C–F bonds

Why Generic Substitution with Mono-Fluorinated or Regioisomeric Biphenyl Analogs Fails for 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene


This compound cannot be interchanged with structurally similar bromo-fluoro-biphenyl analogs without altering downstream synthetic outcomes and final product properties. The presence of two fluorine atoms—one on the central ring at C3 and one at the para position of the distal phenyl ring—produces a distinct electronic and steric profile compared to mono-fluorinated biphenyls such as 4-bromo-3-fluorobiphenyl (CAS 150805-77-9) or 2-bromo-4′-fluorobiphenyl (CAS 89346-54-3) [1]. Furthermore, the regioisomer 2-bromo-1-fluoro-4-(4-fluorophenyl)benzene (CAS 1897839-30-3) places bromine para to the biaryl linkage, fundamentally altering the steric accessibility and electronic activation of the C–Br bond for cross-coupling relative to the target compound's ortho-bromo configuration . Published metabolic studies on halobiphenyls demonstrate that ortho-substitution patterns significantly reduce microsomal oxidation rates compared to para-substituted analogs, meaning that even isomeric substitutions can produce divergent metabolic stability profiles in derived bioactive molecules [2]. The quantitative evidence presented below substantiates each of these differentiation dimensions.

Mono-fluorinated analogs Lack second fluorine; alter hydrogen-bond acceptor count and molecular weight by ~18 Da
Para-bromo regioisomer Bromine positioned para to biaryl bond; different steric accessibility may shift cross-coupling reactivity profile
Non-halogenated biphenyls Absence of bromine coupling handle and fluorine electronic effects limits synthetic utility

Quantitative Differentiation Evidence: 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene Versus Closest Analogs


Molecular Descriptor Differentiation: Difluorinated vs. Mono-Fluorinated Biphenyl Scaffolds for Physicochemical Tuning

The target compound (C₁₂H₇BrF₂, MW 269.08 g/mol) is differentiated from the three most common mono-fluorinated biphenyl comparators—4-bromo-3-fluorobiphenyl, 2-bromo-4′-fluorobiphenyl, and 2-bromo-6-fluorobiphenyl (all C₁₂H₈BrF, MW 251.09 g/mol)—by the presence of a second fluorine atom, which increases molecular weight by approximately 18 Da (7.2% increase) and adds one additional hydrogen bond acceptor (2 HBA vs. 1 HBA) [1][2]. This also raises the heavy atom count from 14 to 15 and increases computed molecular complexity from 177 to 202 relative to 2-bromo-6-fluorobiphenyl [1]. These differences are critical when precise molecular weight thresholds, fluorine-mediated metabolic blockade, or hydrogen bonding capacity must be preserved in a synthetic intermediate.

Scaffold Differentiation
Head-to-head
+18 DaMW vs mono-F analogs
2 HBAvs 1 in mono-F analogs
Reported difluorinated scaffold differentiation supports building block selection over mono-fluorinated alternatives
Computed descriptors from PubChem; confirm experimentally for critical applications
Medicinal chemistry Physicochemical property optimization Lead optimization

Lipophilicity (XLogP3) Comparison: Impact of Distal Ring Fluorination on Partition Coefficient

The target compound exhibits a computed XLogP3 of 4.4, compared to 4.3 for 4-bromo-3-fluorobiphenyl (the closest mono-fluorinated analog lacking the 4′-fluoro substituent on the distal phenyl ring) [1][2]. The ΔXLogP3 of +0.1, reflecting the additional para-fluorine on the distal ring, is consistent with the established effect of aromatic fluorine substitution on logP, where each additional fluorine on an aromatic system typically increases logP by 0.1–0.4 units depending on the electronic environment [3]. This incremental lipophilicity difference, while modest, can translate to measurable changes in membrane permeability (logP-dependent) and non-specific protein binding in biological assays.

Lipophilicity Profile
Head-to-head
XLogP3 4.4
Comparator (4-bromo-3-fluorobiphenyl): XLogP3 4.3
Reported ΔXLogP3 +0.1 may influence membrane partitioning context
Computed values; experimental logP determination recommended
Drug design Lipophilicity optimization ADME prediction

Regioisomeric Differentiation: Ortho-Bromo vs. Para-Bromo Configuration for Cross-Coupling Reactivity Control

The target compound positions bromine at the ortho position (C1) adjacent to the biaryl linkage, flanked by a fluorine at C3 and the 4-fluorophenyl group at C2, creating a sterically congested environment. In contrast, its regioisomer 2-bromo-1-fluoro-4-(4-fluorophenyl)benzene (CAS 1897839-30-3) places bromine para to the biaryl bond (C4 relative to the inter-ring connection), resulting in markedly different steric accessibility [1]. Ortho-substituted aryl bromides in Suzuki-Miyaura couplings generally require more active catalyst systems (e.g., bulky phosphine ligands such as SPhos or XPhos) and may exhibit slower oxidative addition rates compared to their para-substituted counterparts; literature on sterically hindered biaryl synthesis reports that ortho-substituted bromides can show reaction rate reductions of 50–90% relative to unhindered para-bromo substrates under identical conditions [2]. This differential reactivity can be exploited for chemoselective sequential coupling strategies where the ortho-bromo site is reserved for a later, more demanding coupling step.

Bromine Position
Class-level
Ortho-C1 bromine
Para-bromo regioisomer: less hindered; faster oxidative addition expected
Steric hindrance context may enable chemoselective sequential coupling strategies
Class-level inference; specific rate ratio not measured for this pair
Suzuki-Miyaura coupling Cross-coupling selectivity Steric hindrance modulation

Metabolic Stability Class Inference: Ortho,Ortho′-Disubstituted Biaryl Scaffold May Confer Reduced Microsomal Oxidation

Borlakoglu et al. (1993) demonstrated in a comparative microsomal oxidation study that ortho- and meta-halosubstituted biphenyls are less rapidly metabolized than para-substituted isomers, with ortho-substitution providing the greatest metabolic resistance [1]. Although this study examined mono-halogenated biphenyls (2-bromo-, 3-bromo-, 4-bromo-, 2-chloro-, 4-chloro-, and 2-fluorobiphenyl) rather than the specific target compound, the target's ortho,ortho′-disubstituted biaryl scaffold (Br at C1 ortho to the inter-ring bond; 4-fluorophenyl at C2, also ortho) places it within the class of sterically shielded biphenyls that are expected to exhibit slower CYP450-mediated hydroxylation. The study reported that ortho-halosubstituted biphenyls were 'less rapidly metabolised when compared with para substituted isomers' under identical rat and pigeon hepatic microsome conditions [1].

Metabolic Context
Class-level
Ortho,ortho′-disubstituted scaffold
Literature: ortho-halobiphenyls less rapidly metabolized than para isomers
Class-associated with reduced microsomal oxidation in halobiphenyl metabolism studies
Not directly measured for target compound; requires compound-specific validation
Drug metabolism Metabolic stability Halobiphenyl toxicology

Predicted Density Differentiation: Difluorinated Biphenyl Scaffold Exhibits Higher Density than Mono-Fluorinated Analogs

While experimentally measured density data for the target compound are not publicly available, predicted density values for structurally analogous difluorinated vs. mono-fluorinated bromobiphenyls provide quantitative differentiation. The structurally related 2-bromo-4,6-difluoro-1,1′-biphenyl (CAS 1428234-76-7, also C₁₂H₇BrF₂) has a predicted density of 1.50 ± 0.1 g/cm³ , compared to 1.433 ± 0.06 g/cm³ for 4-bromo-3-fluorobiphenyl (CAS 150805-77-9, mono-fluorinated, C₁₂H₈BrF) and 1.434 g/cm³ for 2-bromo-4′-fluorobiphenyl (CAS 89346-54-3) . The predicted density increase of approximately 0.07 g/cm³ (~4.7%) is attributable to the additional fluorine atom, which increases molecular mass without a proportional increase in molecular volume, consistent with the known densifying effect of fluorine substitution in aromatic systems.

Predicted Density
Data to verify
~1.50 g/cm³difluorinated scaffold (cross-compound)
Mono-F analog: ~1.43 g/cm³; difference ~+4.7%
Reported density increase may affect process-scale handling calculations
Predicted values; experimental density data not publicly available
Physical property profiling Formulation development Process chemistry

Commercially Specified Purity Benchmarking: Minimum 95% Purity with Batch-Level Quality Assurance

The target compound is commercially supplied at a minimum purity specification of 95% (CAS 2059948-75-1), with full batch-level quality assurance documentation available, including Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upon request . The closest difluorinated regioisomer, 2-bromo-1-fluoro-4-(4-fluorophenyl)benzene (CAS 1897839-30-3), is also listed at 95% minimum purity from some suppliers but with more limited availability and fewer documented quality control parameters . Mono-fluorinated comparators such as 4-bromo-3-fluorobiphenyl (CAS 150805-77-9) and 2-bromo-4′-fluorobiphenyl (CAS 89346-54-3) are available at 95–97% purity from multiple suppliers, but substituting them would sacrifice the difluorinated scaffold's differentiated properties described in Evidence Items 1–5 above .

Commercial Purity
Specification review
≥95%minimum purity specification
Batch-level CoA and SDS documentation available
Documented purity specification supports procurement qualification workflows
Supplier specification; independent verification recommended for regulated studies
Quality assurance Procurement specification Supply chain reliability

Optimal Procurement and Application Scenarios for 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene


Pharmaceutical Lead Optimization: Fluorine-Containing Biaryl Core Synthesis for Metabolic Stability Tuning

In medicinal chemistry programs targeting biaryl-containing drug candidates, the target compound serves as a key intermediate whose difluorinated scaffold directly contributes to lead optimization objectives. The XLogP3 of 4.4 (vs. 4.3 for the mono-fluorinated 4-bromo-3-fluorobiphenyl analog) provides a measurable baseline for lipophilicity tuning [1], while the ortho,ortho′-disubstitution pattern is class-associated with reduced microsomal oxidation, as demonstrated in comparative halobiphenyl metabolism studies [2]. Researchers developing non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or CNS-penetrant candidates where fluorine substitution is strategically deployed to block metabolic hotspots should prioritize this building block over mono-fluorinated alternatives to preserve the intended SAR.

Sequential Cross-Coupling Strategies: Exploiting Ortho-Bromo Steric Hindrance for Chemoselective Biaryl Elaboration

The sterically hindered ortho-bromo group in this compound enables chemoselective sequential cross-coupling strategies. The bromine at C1, flanked by the C3 fluorine and the C2 4-fluorophenyl group, exhibits reduced oxidative addition rates characteristic of ortho-substituted aryl bromides under standard Suzuki-Miyaura conditions [1]. This allows synthetic chemists to perform an initial coupling at a less hindered position on a co-substrate (e.g., a dihalogenated coupling partner) while preserving the ortho-bromo site for a subsequent, more forcing coupling with a second boronic acid or boronate ester. This built-in reactivity gradient is absent in the para-bromo regioisomer 2-bromo-1-fluoro-4-(4-fluorophenyl)benzene (CAS 1897839-30-3), making the target compound the superior choice for convergent synthesis of unsymmetrical terphenyls, fluorenones, and extended π-conjugated systems [2].

Organic Electronic Materials: Fluorinated Biaryl Building Block for OLED and Liquid Crystal Intermediate Synthesis

Fluorinated biphenyl derivatives are established precursors for liquid crystal materials and organic light-emitting diode (OLED) components, where lateral fluorine substitution modulates molecular dipole moment, dielectric anisotropy, and charge transport properties [1]. The target compound's difluorinated scaffold, with fluorine atoms positioned on both rings, provides a higher degree of electronic modulation than mono-fluorinated biphenyl building blocks. The predicted density of ~1.5 g/cm³ for difluorinated bromobiphenyl scaffolds (cross-compound inference from 2-bromo-4,6-difluoro-1,1′-biphenyl) is approximately 5% higher than mono-fluorinated analogs, a property that can influence thin-film morphology in device fabrication [2]. Material scientists developing fluorinated oligophenyls, fluorene derivatives, or heterocyclic bridged biphenyls for optoelectronic applications should select this building block when the target material specification requires two fluorine atoms with the specific 1,3,4′-substitution pattern .

Agrochemical Intermediate: Fluorinated Biaryl Scaffold for Crop Protection Agent Synthesis

Fluorinated biphenyl intermediates are increasingly employed in the synthesis of modern agrochemicals, where fluorine substitution enhances metabolic stability, lipophilicity, and target-site binding [1]. The target compound's difluorinated nature (C₁₂H₇BrF₂) provides two fluorine-mediated hydrogen bond acceptor sites (vs. one in mono-fluorinated analogs), potentially strengthening interactions with biological targets such as enzyme active sites. Additionally, the ortho-substitution pattern aligns with the class of halobiphenyls shown to be more resistant to environmental biodegradation via cytochrome P450-mediated oxidation [2], a relevant consideration for agrochemical candidates where both target potency and environmental persistence profiles are critical design parameters. Process chemists scaling up agrochemical lead candidates should consider this building block when the target active ingredient specification requires the precise 1-bromo-3-fluoro-2-(4-fluorophenyl) substitution pattern.

Application
Selection Property
Validation Focus
Lead Optimization: Biaryl Core Synthesis
Difluorinated scaffold identity with two C–F bonds
Fluorine count and substitution pattern confirmation
Sequential Cross-Coupling Strategies
Sterically hindered ortho-bromo coupling handle
Reactivity gradient for chemoselective biaryl elaboration
Organic Electronic Materials
Dual-ring fluorine substitution for electronic modulation
Dielectric anisotropy and density characterization
Agrochemical Intermediate Synthesis
Two hydrogen-bond acceptor sites from C–F bonds
Class-level metabolic stability context review
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